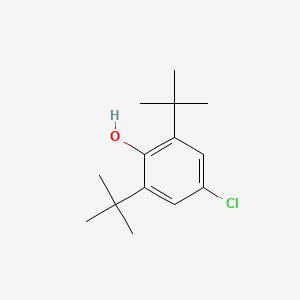

2,6-Di-tert-butyl-4-chlorophenol

Description

Contextual Significance of Substituted Phenols in Contemporary Chemical Science

Substituted phenols are a class of organic compounds that are fundamental to various aspects of modern chemical science. wisdomlib.org These compounds, characterized by a phenol (B47542) ring with additional functional groups, are crucial starting materials for synthesizing more complex molecules, such as benzopyran derivatives. wisdomlib.org The properties and reactivity of a phenolic compound are significantly influenced by the nature and position of its substituents on the aromatic ring. oregonstate.edu This variability allows for the fine-tuning of their chemical behavior, making them indispensable in fields ranging from polymer chemistry to medicinal chemistry. oregonstate.edu

In industrial applications, substituted phenols are widely used as antioxidants, stabilizers, and intermediates in the synthesis of a vast array of products. britannica.comwikipedia.org For instance, they are integral in the production of plastics, resins, and even pharmaceuticals like aspirin. britannica.com The antioxidant properties of many substituted phenols are of particular importance, as they can protect materials from degradation caused by oxidation. mdpi.com This is achieved through mechanisms like stabilizing phenoxy radicals, a process enhanced by certain substituents. mdpi.com The ability to control the regiochemistry of substitution on the phenol ring is a key area of research, as it allows for the creation of phenols with specific, desired properties. oregonstate.edu

Overview of Research Trajectories for 2,6-Di-tert-butyl-4-chlorophenol

This compound is a specific substituted phenol that has garnered attention in chemical research due to its unique combination of steric hindrance and electronic effects. The two bulky tert-butyl groups at the ortho positions to the hydroxyl group provide significant steric shielding, influencing its reactivity and antioxidant potential. bohrium.com The chlorine atom at the para position further modifies the electronic properties of the phenol ring, enhancing its reactivity in certain substitution reactions compared to its non-halogenated analogs. smolecule.com

Research on this compound has primarily focused on several key areas:

Synthesis and Derivatization: A significant portion of research has been dedicated to the efficient synthesis of this compound itself, often through the chlorination of 2,6-di-tert-butylphenol (B90309). smolecule.com Furthermore, it serves as a precursor for the synthesis of other valuable compounds. For example, it is a starting material for creating more complex antioxidants and light-protection agents for polymers. wikipedia.org

Antioxidant Activity: A major driver of research into this compound is its antioxidant properties. smolecule.com The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. smolecule.com Studies have explored its effectiveness in stabilizing various materials, including polymers and plastics, against degradation. mdpi.comsmolecule.com

Catalysis: Derivatives of sterically hindered phenols, including those related to this compound, have been investigated for their potential applications in catalysis. For instance, supported iron complexes have been used for the catalytic oxidation of related phenolic compounds. rsc.org Aluminum complexes of similar phenols have also shown catalytic activity in polymerization reactions. nih.gov

Structural and Mechanistic Studies: Advanced analytical techniques, such as rotational spectroscopy, have been employed to understand the detailed molecular structure and internal dynamics of related 2,6-di-tert-butylphenols. bohrium.com These studies provide insights into the fundamental properties that govern their reactivity and antioxidant mechanisms. bohrium.com

The unique structural features of this compound make it a valuable subject of study, with research continuing to uncover its potential in various chemical applications.

| Property | Value |

| Molecular Formula | C14H21ClO |

| Molecular Weight | 240.77 g/mol |

| CAS Number | 4096-72-4 |

| Appearance | Colorless solid |

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQMYDWPKCQDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193965 | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-72-4 | |

| Record name | 2,6-Di-tert-Butyl-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5NLT427A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Synthetic Routes for 2,6-Di-tert-butyl-4-chlorophenol

The primary route to this compound involves the Friedel-Crafts alkylation of 4-chlorophenol (B41353). This electrophilic aromatic substitution reaction introduces two bulky tert-butyl groups ortho to the hydroxyl group. The selectivity and efficiency of this transformation are highly dependent on the catalytic system employed.

Catalytic Approaches in Phenol (B47542) Alkylation

Catalysis is central to achieving high yields and the desired regioselectivity in the synthesis of this compound. Both acid and neutral catalysts have been explored for phenol alkylation, though acid catalysis is more prominently documented for this specific transformation.

The tert-butylation of phenols is a classic Friedel-Crafts alkylation that can be effectively catalyzed by both Lewis and Brønsted acids. researchgate.net These catalysts facilitate the formation of a tert-butyl carbocation from an alkylating agent, such as tert-butanol (B103910) or isobutylene, which then acts as the electrophile. slchemtech.comjk-sci.com

A synergistic dual Brønsted/Lewis acid system has been shown to be effective for the site-selective alkylation of phenols with unactivated tertiary alcohols. nih.gov In one documented synthesis, 4-chlorophenol was alkylated using tert-butanol in the presence of a dual catalyst system comprising iron(III) chloride (FeCl₃), a Lewis acid, and hydrochloric acid (HCl), a Brønsted acid. This method yielded this compound, demonstrating the successful ortho-alkylation of the chlorinated phenol substrate. nih.gov The reaction required a stoichiometric amount of the Lewis acid to achieve a notable yield, highlighting the influence of the electron-withdrawing chloro substituent on the reactivity of the phenol ring. nih.gov

Table 1: Lewis/Brønsted Acid Catalyzed Synthesis of this compound

| Starting Material | Alkylating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | tert-Butanol | FeCl₃ / HCl | 51 | nih.gov |

While neutral catalysts such as silica (B1680970) and various salts are employed in organic synthesis, specific research detailing the application of silica, lithium perchlorate, or lithium bromide for the direct alkylation of 4-chlorophenol to produce this compound is not prominently available in the reviewed literature. Silica-supported catalysts, such as those incorporating aluminium phenolate (B1203915), have been developed for general phenol alkylation to enhance catalyst reusability and introduce primarily Lewis acid sites. whiterose.ac.uk However, their specific efficacy for the synthesis of the target chloro-substituted compound has not been detailed. Similarly, studies involving silica in the context of 4-chlorophenol have focused on its photocatalytic degradation rather than its use as a catalyst for alkylation. nih.govresearchgate.netnih.gov

Mechanistic Investigations in Reaction Pathways

The mechanism of acid-catalyzed phenol alkylation is a well-studied example of electrophilic aromatic substitution. slchemtech.com The process initiates with the interaction of the alkylating agent (e.g., an alcohol or olefin) with the acid catalyst to generate a reactive electrophile, typically a carbocation. jk-sci.compnnl.gov

The key mechanistic steps are:

Formation of the Electrophile: The Brønsted or Lewis acid protonates the alcohol or olefin, leading to the formation of a carbocation intermediate. In the case of tert-butanol, the acid facilitates the loss of water to form the relatively stable tert-butyl cation. pnnl.gov

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This attack can occur at the oxygen atom (O-alkylation) to form a phenyl ether, or at a carbon atom on the ring (C-alkylation). nih.govresearchgate.net O-alkylation to form the ether is often kinetically favored. pnnl.gov

Rearrangement and Product Formation: The initially formed O-alkylated product (ether) can undergo an intramolecular rearrangement to the more thermodynamically stable C-alkylated products. nih.govresearchgate.net This rearrangement is also acid-catalyzed. The bulky tert-butyl groups preferentially add to the ortho positions relative to the hydroxyl group, which is a strong ortho-, para-director. In the case of 4-chlorophenol, the para position is blocked, directing the alkylation to the ortho positions.

Deprotonation: A final deprotonation step from the arenium ion intermediate re-establishes the aromaticity of the ring, yielding the alkylated phenol product and regenerating the acid catalyst. jk-sci.com

Studies using density functional theory (DFT) on related systems suggest that the reaction can proceed through a neutral pathway involving a sulfonic ester complex (with a resin catalyst) or an ionic pathway where protonation significantly lowers the transition barriers for the migration of the alkyl group from the ether to the ring. nih.govresearchgate.net

Synthesis and Characterization of this compound Derivatives

The sterically hindered phenolic core of this compound serves as a platform for the synthesis of more complex molecules, such as methylene-bridged bisphenols.

Formation of Substituted Methylenebisphenols

Methylenebisphenols are a class of compounds where two phenolic units are linked by a methylene (B1212753) (-CH₂-) bridge. These are commonly synthesized through the condensation reaction of a phenol with a formaldehyde (B43269) source, such as formaldehyde itself or its equivalents like methylal (dimethoxymethane).

While a direct synthesis of a methylenebisphenol from this compound is not explicitly detailed in the reviewed literature, a well-established analogous reaction provides a clear synthetic pathway. The synthesis of 2,2'-methylene-bis-(4-methyl-6-tert-butylphenol) is achieved by reacting 2,6-di-tert-butyl-4-methylphenol with methylal in the presence of concentrated sulfuric acid as a catalyst. prepchem.com The reaction proceeds via electrophilic attack of a protonated formaldehyde equivalent at the electron-rich ortho-position of a second phenol molecule, which is activated by the hydroxyl group.

By analogy, the synthesis of 4,4'-dichloro-2,2'-methylenebis(6-tert-butylphenol) would involve the reaction of this compound with a suitable formaldehyde source under acid catalysis.

Table 2: Analogous Synthesis of a Substituted Methylenebisphenol

| Phenolic Reactant | Methylene Source | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | Methylal | H₂SO₄ | 2,2'-Methylene-bis-(4-methyl-6-tert-butylphenol) | prepchem.com |

Nitration Reactions and Generation of Nitro-Dienone Intermediates

The nitration of this compound is a significant transformation that proceeds via the formation of nitro-dienone intermediates. cdnsciencepub.com These intermediates are of considerable interest due to their subsequent reactivity and potential for further synthetic manipulation.

The reaction of this compound with nitrating agents can lead to the formation of 4-nitro-dienones. The stability of these dienones is influenced by the substituents on the phenol ring. Research has indicated that the nitration of this compound can yield nitrodienones that are relatively stable, comparable to those obtained from the nitration of 2,4,6-tri-tert-butylphenol. cdnsciencepub.com The presence of the electron-withdrawing chloro group at the 4-position influences the electronic properties of the aromatic ring and the stability of the resulting intermediates.

The formation of these nitro-dienone intermediates is a key step that opens pathways to various other functionalized molecules. For instance, these intermediates can undergo rearrangement reactions to yield nitrophenols or can be trapped by nucleophiles to introduce new functionalities. The general mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺) at the para-position, leading to a resonance-stabilized carbocation, which then forms the neutral nitro-dienone.

Table 1: Nitration of Substituted Phenols and Intermediate Formation

| Starting Phenol | Nitrating Conditions | Observed Intermediates/Products | Reference |

| This compound | Not specified in detail | Nitrodienones | cdnsciencepub.com |

| 2,4,6-Tri-tert-butylphenol | Not specified in detail | Stable nitrodienones | cdnsciencepub.com |

It is important to note that the reaction conditions, such as the choice of nitrating agent and solvent, can significantly impact the product distribution and the stability of the intermediates formed.

Synthesis of Therapeutically Relevant Analogues (e.g., Antiatherosclerotic Compounds)

The structural motif of 2,6-di-tert-butylphenol (B90309) is a common feature in many antioxidant compounds, some of which have been investigated for their therapeutic potential, including antiatherosclerotic activity. While a direct synthetic route from this compound to the specific antiatherosclerotic compounds mentioned in the literature is not explicitly detailed, the synthesis of structurally similar and potent antiatherogenic antioxidants, namely 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, has been extensively reported. nih.gov

The synthesis of these benzofuranol derivatives highlights a potential pathway for the derivatization of hindered phenols into therapeutically valuable molecules. One of the most potent compounds in this class is BO-653 (2,3-dihydro-2,2-dipentyl-4,6-di-tert-butyl-5-benzofuranol). nih.gov These compounds have demonstrated a potent inhibitory effect on lipid peroxidation and have shown promise in preclinical studies for their ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.gov

A general synthetic approach to these 2,3-dihydro-5-benzofuranols involves the construction of the benzofuran (B130515) ring system onto a pre-existing di-tert-butylphenol core. Although the literature does not explicitly describe the use of this compound as a starting material for these specific analogues, it is conceivable that it could be a viable precursor. A plausible synthetic strategy would involve the removal of the para-chloro group, followed by the introduction of the necessary functionalities to construct the dihydrofuran ring.

Table 2: Key Antiatherosclerotic Analogues Based on the Di-tert-butylphenol Scaffold

| Compound Name | Structure | Key Therapeutic Activity | Reference |

| BO-653 (2,3-dihydro-2,2-dipentyl-4,6-di-tert-butyl-5-benzofuranol) | A 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranol derivative | Potent inhibition of LDL oxidation | nih.gov |

The development of such analogues underscores the importance of the 2,6-di-tert-butylphenol scaffold in medicinal chemistry and the potential for creating novel therapeutic agents through targeted chemical modifications.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information about the atomic and molecular structure of 2,6-Di-tert-butyl-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The two tert-butyl groups, being chemically equivalent due to the molecule's symmetry, would produce a single, sharp singlet. This signal, integrating to 18 protons, would likely appear in the upfield region, around 1.4 ppm, characteristic of tert-butyl protons. The two aromatic protons, also equivalent, would give rise to a singlet in the downfield region, typically around 7.0-7.3 ppm. The phenolic hydroxyl proton is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent, but is anticipated around 5.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet | 2H | Aromatic (Ar-H) |

| ~5.0 | Broad Singlet | 1H | Hydroxyl (-OH) |

| ~1.4 | Singlet | 18H | tert-butyl (-C(CH₃)₃) |

To interact with this table, you can sort and filter the data based on the different columns.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, several distinct carbon signals are predicted. The carbons of the two equivalent tert-butyl groups would show two signals: one for the quaternary carbons and one for the methyl carbons. The aromatic ring would exhibit four distinct signals corresponding to the carbon bearing the hydroxyl group, the two carbons bearing the tert-butyl groups, the carbon bearing the chlorine atom, and the two carbons bearing hydrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~148 | C-OH |

| ~142 | C-Cl |

| ~136 | C-C(CH₃)₃ |

| ~126 | CH (aromatic) |

| ~34 | C(CH₃)₃ |

| ~30 | C(CH₃)₃ |

To interact with this table, you can sort and filter the data based on the different columns.

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

In a GC-MS analysis, this compound would first be separated from other components on a gas chromatography column. The resulting mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern is expected to be dominated by the loss of a methyl group (-CH₃) from one of the tert-butyl groups, leading to a stable benzylic cation at [M-15]⁺. This is a common fragmentation pathway for molecules containing tert-butyl groups. Further fragmentation could involve the loss of the entire tert-butyl group or other characteristic cleavages of the aromatic ring. The presence of chlorine would also influence the fragmentation, and ions containing chlorine would exhibit the characteristic isotopic pattern. The analysis of chlorophenols by GC-MS often involves derivatization to improve their chromatographic behavior and to produce characteristic mass spectra. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent, sharp band around 3640 cm⁻¹ is characteristic of the O-H stretching vibration of a sterically hindered phenol (B47542). researchgate.net The C-H stretching vibrations of the tert-butyl groups would appear in the 2960-2870 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would give a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3640 | O-H Stretch | Phenolic Hydroxyl |

| 2960-2870 | C-H Stretch | tert-butyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Phenol |

| 800-600 | C-Cl Stretch | Aryl Halide |

To interact with this table, you can sort and filter the data based on the different columns.

Rotational Spectroscopy for Molecular Structure and Internal Dynamics

While direct rotational spectroscopy studies on this compound are not extensively available in the reviewed literature, significant insights can be drawn from detailed analyses of its parent compound, 2,6-di-tert-butylphenol (B90309). These studies provide a foundational understanding of the molecular structure and the complex internal dynamics that would be largely preserved in its chlorinated analogue.

Rotational spectroscopy, a high-resolution technique, allows for the precise determination of molecular geometries and the characterization of large-amplitude internal motions. In the case of 2,6-di-tert-butylphenol, jet-cooled rotational spectroscopy has been employed to unravel its structural and dynamic properties. unibo.itbohrium.com

Studies on the van der Waals complex of 2,6-di-tert-butylphenol with an argon atom further confirm the molecular structure, revealing a π-bound configuration where the argon atom is located above the aromatic ring. bohrium.commdpi.com This information helps to map the electrostatic potential of the molecule.

Internal Dynamics: A key feature observed in the rotational spectrum of 2,6-di-tert-butylphenol is a distinct spectral splitting, or tunneling effect. unibo.itbohrium.com This phenomenon is primarily attributed to the large-amplitude torsional motion of the hydroxyl (-OH) group between its two equivalent positions. unibo.itmdpi.com

Hydroxyl Group Tunneling: The rotational spectrum exhibits a significant doubling of lines, with a separation of approximately 190 MHz. unibo.itbohrium.com This splitting arises from the tunneling of the hydroxyl hydrogen through the potential energy barrier separating its two equivalent minima. The barrier to this internal rotation has been calculated to be approximately 1000 cm⁻¹. unibo.itmdpi.com

Tert-butyl Group Motions: A finer, three-fold splitting is also observed in the spectrum, with separations of less than 1 MHz. bohrium.combohrium.com While not fully characterized, this fine structure is plausibly associated with the internal rotational motions of the methyl groups within the two tert-butyl substituents. bohrium.com The presence of the argon atom in the complex slightly reduces the main tunneling splitting to about 179 MHz but does not fundamentally alter the internal dynamics of the monomer. bohrium.commdpi.com

These findings for 2,6-di-tert-butylphenol suggest that this compound would exhibit similar complex internal dynamics, dominated by the hydroxyl group torsion, though the specific splitting values would be modulated by the presence of the chlorine atom at the para-position.

Chromatographic Method Development for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of phenolic compounds, including this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and effective isolation.

Reverse-phase HPLC (RP-HPLC) is the most common mode for separating chlorophenols due to its versatility and applicability to moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a more polar solvent mixture, typically water with an organic modifier like acetonitrile (B52724) or methanol (B129727). asianpubs.orgphenomenex.com

For compounds like this compound, which possesses significant hydrophobic character from the two tert-butyl groups and the chlorinated phenyl ring, RP-HPLC is highly suitable. The analyte is retained on the non-polar column and eluted by a mobile phase with sufficient organic solvent content. The separation of various chlorophenols has been successfully achieved using C18 columns. asianpubs.orgpensoft.net

The success of an RP-HPLC separation hinges on the careful optimization of the mobile phase and the selection of an appropriate column.

Mobile Phase Composition: The mobile phase transports the analyte through the column, and its composition directly controls retention time and selectivity. phenomenex.com

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. mastelf.com Acetonitrile often provides lower viscosity and better UV transparency. For the separation of chlorophenols, a mixture of acetonitrile and water is frequently used. asianpubs.org A typical starting point could be a 60:40 mixture of acetonitrile and water. asianpubs.org The percentage of the organic modifier is a critical parameter; increasing its proportion generally decreases the retention time of hydrophobic compounds. chromatographyonline.com

pH Control: The pH of the mobile phase is crucial when dealing with ionizable analytes like phenols. mastelf.com The pKa of the phenolic proton in this compound will influence its retention. To ensure reproducible retention times and sharp peak shapes, the mobile phase is often buffered to a pH at least two units away from the analyte's pKa. chromatographyonline.com For general chlorophenol analysis, acidic conditions are often employed, sometimes by adding small amounts of acids like phosphoric acid or formic acid. chromatographyonline.comsielc.com

Column Chemistry: The choice of stationary phase is paramount for achieving the desired separation.

Stationary Phase: A C18 (octadecyl) column is a standard choice for the separation of chlorophenols, offering strong hydrophobic retention. asianpubs.orgpensoft.net Columns with different carbon loads and end-capping technologies can be tested to optimize selectivity. For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, has been used for the separation of a structurally similar compound, 2,6-Di-tert-butyl-4-octylphenol. sielc.com

Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) can provide higher efficiency and faster analysis times, which is characteristic of Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

An example of HPLC conditions used for the separation of related dichlorophenols is shown in the table below. asianpubs.org

| Parameter | Condition |

| Column | Kromasil 100 C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 300 nm (for 2,6-dichlorophenol) |

| Injection Volume | 10 µL |

Once an HPLC method is developed, it must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). pensoft.netwjpmr.com

Key validation parameters include:

Resolution (Rs): This measures the degree of separation between two adjacent peaks. A resolution value of ≥ 1.5 indicates baseline separation. For impurity analysis, ensuring adequate resolution between the main compound and any potential impurities is critical.

Peak Asymmetry (As) or Tailing Factor (Tf): Ideal chromatographic peaks are Gaussian (symmetrical). Peak asymmetry measures the deviation from this ideal shape. Asymmetry values are typically desired to be between 0.9 and 1.2. Tailing can indicate undesirable interactions between the analyte and the stationary phase.

Precision: This expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the variation in results within a short period under the same conditions. mdpi.com

Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory but on different days, with different analysts, or on different equipment. mdpi.com Precision is usually expressed as the relative standard deviation (RSD) of the results. For many applications, an RSD of < 2% is required.

Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the calibration curve (peak area vs. concentration), with a coefficient of determination (R²) close to 1.000 being desirable. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 |

| Peak Asymmetry (As) | 0.9 - 1.5 |

| Precision (RSD) | ≤ 2% |

| Accuracy (% Recovery) | Typically 98 - 102% |

| Linearity (R²) | ≥ 0.999 |

An analytical HPLC method can often be scaled up to preparative chromatography for the purpose of isolating and purifying larger quantities of a compound. The scalability of a method allows for a seamless transition from small-scale analysis to large-scale purification without extensive re-development. sielc.com

The key to successful scaling is to maintain the resolution and selectivity achieved at the analytical scale. This is accomplished by keeping the linear velocity of the mobile phase constant while increasing the column diameter and flow rate. The following relationship is used to adjust the flow rate:

F₂ = F₁ × (d₂² / d₁²)

Where:

F₁ = Flow rate on the analytical column

F₂ = Flow rate on the preparative column

d₁ = Internal diameter of the analytical column

d₂ = Internal diameter of the preparative column

The sample load also needs to be scaled proportionally to the cross-sectional area of the column. This ensures that the column does not become overloaded, which would lead to poor peak shape and decreased resolution. The use of columns packed with the same stationary phase material (including particle size) in both analytical and preparative dimensions is crucial for predictable scalability. sielc.com Methods developed on columns with particle sizes like 5 µm or 10 µm are generally well-suited for scaling to preparative applications.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the quantitative analysis of semi-volatile organic compounds such as this compound. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. The principle involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and quantifying the individual components based on their mass-to-charge ratio. oiv.intresearchgate.net For complex matrices, GC-MS provides the necessary selectivity and sensitivity to accurately measure trace levels of target analytes. thermofisher.comnih.gov

Quantitative analysis by GC-MS typically involves creating a calibration curve from standards of known concentrations. oiv.int The response of the instrument to the analyte is plotted against its concentration, and this curve is then used to determine the concentration of the analyte in an unknown sample. To enhance accuracy and correct for variations during sample preparation and injection, an internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is often added. oiv.int

Sample Preparation and Derivatization

Effective sample preparation is critical to isolate the target analyte from the sample matrix and improve its chromatographic properties. For solid samples like food or packaging materials, methods such as steam distillation or liquid-liquid extraction are employed. nih.govnih.gov For aqueous samples, solid-phase extraction (SPE) or solid-phase microextraction (SPME) are common techniques used to preconcentrate the phenols before analysis. oiv.intoiv.intresearchgate.net

In many cases, phenolic compounds are chemically modified through derivatization prior to GC-MS analysis. researchgate.net This process converts the polar hydroxyl group (-OH) into a less polar, more volatile derivative, resulting in improved peak shape and sensitivity. s4science.at Reagents like acetic anhydride (B1165640) or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) are used to form ester or silyl (B83357) ether derivatives, respectively. researchgate.netmdpi.com

Instrumentation and Method Parameters

The selection of appropriate GC-MS parameters is crucial for achieving the desired separation and sensitivity. While specific methods for this compound are not extensively detailed in publicly available literature, typical conditions can be inferred from the analysis of structurally similar compounds like other alkylated phenols and chlorophenols. oiv.intthermofisher.com A mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often chosen for its versatility and stability at high temperatures. nih.gov The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode for quantitative analysis, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.govs4science.atub.edu

The following table presents typical GC-MS parameters used for the analysis of related phenolic compounds.

| Parameter | Example Condition | Source |

|---|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, 5MS UI), 30 m x 0.25 mm x 0.25 µm | oiv.intnih.gov |

| Injection Mode | Splitless | oiv.intresearchgate.net |

| Injector Temperature | 250-260 °C | oiv.intthermofisher.com |

| Carrier Gas | Helium | oiv.intresearchgate.net |

| Flow Rate | 1-2 mL/min | oiv.int |

| Oven Temperature Program | Initial 50°C, ramp at 10-25°C/min to 300°C, hold for 3-5 min | oiv.intthermofisher.com |

| MS Transfer Line Temp | 300 °C | oiv.int |

| Ion Source Temperature | 250 °C | oiv.int |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS | oiv.intnih.govnih.gov |

Research Findings and Method Performance

Validation studies for GC-MS methods analyzing related chlorophenols demonstrate excellent performance in terms of linearity, sensitivity, and precision. thermofisher.commdpi.com Linearity is typically confirmed with a coefficient of determination (R²) greater than 0.99 over a specified concentration range. thermofisher.com The sensitivity of the method is defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For various chlorophenols in water, LODs can be in the low nanogram-per-liter (ng/L) range. thermofisher.comnih.govmdpi.com

The table below summarizes performance data from quantitative GC-MS analyses of analogous phenolic compounds, illustrating the typical capabilities of the technique.

| Analyte Example | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Source |

|---|---|---|---|---|---|---|

| 2,4,6-Trichlorophenol (B30397) | Water | >0.99 | <0.001 µg/L | - | 75-125 | thermofisher.com |

| Alkylphenols (general) | Wine | - | - | 1 µg/L | - | oiv.intoiv.int |

| 2,4,6-Trichlorophenol | Water | 0.9998 | 5.2 ng/L | 17.3 ng/L | - | mdpi.com |

| Various Phenols | Water | - | 0.01-0.25 µg/L | - | 90.1-99.4 | researchgate.net |

| 2,6-Di-tert-butylphenol | Food (Fish) | - | Found at levels of trace - 3.9 ng/g | - | nih.gov |

These findings underscore the suitability of GC-MS for the reliable quantification of this compound in various matrices. The ability to optimize sample preparation and instrumental parameters allows for the development of robust and sensitive methods tailored to specific analytical challenges.

Oxidative Transformations of this compound

The bulky tert-butyl groups at positions 2 and 6 sterically hinder the phenolic hydroxyl group, which significantly influences its oxidative chemistry. This hindrance often prevents reactions typical of less substituted phenols and instead favors pathways involving the formation of phenoxyl radicals, which can then undergo further transformations.

The catalyzed oxidation of this compound, similar to other 2,6-di-tert-butylphenols, primarily proceeds through a phenoxyl radical intermediate. This radical is relatively stable due to the steric shielding by the adjacent tert-butyl groups. The primary products formed from these reactions are typically diphenoquinones and benzoquinones.

One of the key transformation products is 3,3',5,5'-tetra-tert-butyldiphenoquinone . This compound can be synthesized from precursors like 4-chloro-2,6-di-tert-butylphenol. lookchem.com The reaction mechanism generally involves the oxidative coupling of two phenoxyl radicals. For the related compound 2,6-di-tert-butylphenol, various catalysts, including copper-based hydrotalcites and Lewis acid systems in the presence of molecular oxygen, facilitate this transformation efficiently. researchgate.netresearchgate.netresearchgate.net The process involves the formation of a phenoxy radical, which then dimerizes.

Another significant product from the oxidation of related 2,6-di-tert-butylphenols is 2,6-di-tert-butyl-1,4-benzoquinone . sid.ir This product arises from oxygen insertion. The mechanism suggests that the phenoxy radical intermediate reacts further, leading to the formation of the quinone structure. sid.ir

While the direct formation of dihydroxybiphenyls from this compound is less commonly documented, the oxidation of 2,6-di-tert-butylphenol can yield 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl , particularly when using specific catalysts like iron phthalocyanine (B1677752) tetrasulfonate. researchgate.net This product is the reduced form of the corresponding diphenoquinone (B1195943) and can exist in equilibrium depending on the reaction conditions.

The general pathway for these oxidative transformations is outlined below:

Formation of the Phenoxyl Radical: The phenol is oxidized, losing a hydrogen atom from the hydroxyl group to form a stable phenoxyl radical.

Dimerization to Diphenoquinone: Two phenoxyl radicals undergo C-C coupling to form a biphenyl (B1667301) structure, which is then oxidized to the corresponding diphenoquinone. sid.ir

Formation of Benzoquinone: The phenoxyl radical can undergo further oxidation and rearrangement to form a benzoquinone. sid.ir

Kinetic studies on the oxidation of sterically hindered phenols like 2,6-di-tert-butylphenol reveal complex dependencies on substrate, catalyst, and oxygen concentrations. In the oxidation of 2,6-di-tert-butylphenol catalyzed by tetrasodium (B8768297) phthalocyaninatocobalt(II) tetrasulfonate, the reaction rate was found to fit a Michaelis-Menten kinetic model. sid.ir This indicates that the reaction rate becomes saturated at high concentrations of the phenol and high pressures of dioxygen, suggesting the formation of a catalyst-substrate complex. sid.ir

The initial rate constants increase with pH in the range of 7.0 to 13.0, and the observed rate constants show a linear dependence on the catalyst concentration. sid.ir While these specific kinetics are for the non-chlorinated analogue, the structural similarity suggests that the oxidation of this compound would follow a comparable kinetic model, influenced by factors such as pH and catalyst loading. The presence of the chlorine atom, an electron-withdrawing group, may influence the rate of phenoxyl radical formation and subsequent reactions.

Table 1: Kinetic Model for the Oxidation of 2,6-di-tert-butylphenol This table is based on data for the closely related compound, 2,6-di-tert-butylphenol, and serves as a model.

| Parameter | Observation | Implication |

| Substrate Concentration | Follows Michaelis-Menten kinetics | Saturation of catalyst active sites occurs at high substrate levels. sid.ir |

| Catalyst Concentration | Linear dependence of rate | The reaction rate is directly proportional to the amount of catalyst used. sid.ir |

| Dioxygen Pressure | Follows Michaelis-Menten kinetics | Saturation kinetics suggest the involvement of an oxygen-catalyst complex. sid.ir |

| pH | Rate increases from pH 7.0 to 13.0 | The deprotonation of the phenol to a phenolate (B1203915) anion likely facilitates the oxidation. sid.ir |

Photochemical and Other Degradative Mechanisms

Photochemical degradation offers an alternative route for the transformation of persistent chlorinated phenols. These processes typically involve highly reactive species like hydroxyl radicals that can attack the aromatic ring.

Specific studies on the photocatalytic degradation of this compound are scarce. However, the degradation pathways can be inferred from studies on other chlorophenols, such as 4-chlorophenol (B41353) and 2,4,6-trichlorophenol. The degradation mechanism is generally initiated by the attack of photogenerated hydroxyl radicals (•OH) on the aromatic ring.

The proposed pathway involves several steps:

Hydroxylation: The initial attack of •OH radicals leads to the formation of hydroxylated intermediates. For 4-chlorophenol, major intermediates include hydroquinone (B1673460) and 4-chlorocatechol. researchgate.net

Ring Cleavage: The aromatic ring of these intermediates is subsequently cleaved by further attack from •OH radicals. This results in the formation of smaller aliphatic carboxylic acids.

Mineralization: Ultimately, these aliphatic intermediates are oxidized to carbon dioxide, water, and chloride ions.

For multi-substituted phenols, the degradation can be more complex, but the fundamental steps of hydroxylation and ring opening remain central. researchgate.net Intermediates identified in the degradation of 2,4,6-trichlorophenol include 2-chloro-1-benzoquinone and 2-chlorophenol, demonstrating that dechlorination is a key part of the pathway. acs.org

The rate of photocatalytic degradation is highly dependent on the nature, number, and position of substituents on the phenol ring. researchgate.netmdpi.com

Electronic Effects: Electron-donating groups (like methyl, -CH₃) generally increase the rate of degradation by making the aromatic ring more susceptible to electrophilic attack by hydroxyl radicals. Conversely, strong electron-withdrawing groups (like nitro, -NO₂) deactivate the ring and slow down the degradation rate. researchgate.net

Steric Effects: Bulky substituents can hinder the approach of reactive species to the aromatic ring or the hydroxyl group, potentially slowing the reaction rate.

In this compound, the two tert-butyl groups are weakly activating alkyl groups, but their primary influence is immense steric hindrance around the hydroxyl group and the ortho positions. The chlorine atom at the para position is a deactivating group. The combination of these factors—significant steric bulk and a deactivating halogen—likely results in a slower degradation rate compared to simpler chlorophenols. Studies on chloro-methylphenols show they degrade faster than chloro-nitrophenols, highlighting the dominant role of the ring-deactivating nature of the nitro group. researchgate.net

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects and steric properties of the three substituents.

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. stackexchange.com The position of attack is determined by the existing substituents.

Hydroxyl Group (-OH): A very powerful activating group and an ortho-, para-director due to its strong electron-donating resonance effect. stackexchange.com

tert-Butyl Group (-C(CH₃)₃): A weakly activating group and an ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.comucla.edu Its most significant feature is its large steric bulk.

Chlorine Group (-Cl): A weakly deactivating group but an ortho-, para-director. It withdraws electron density inductively but can donate via resonance to stabilize ortho and para intermediates. libretexts.org

In this compound:

The two positions ortho to the powerful activating -OH group (positions 2 and 6) are blocked by the extremely bulky tert-butyl groups.

The position para to the -OH group (position 4) is occupied by the chlorine atom.

The positions meta to the -OH group (positions 3 and 5) are adjacent to the tert-butyl groups.

Due to these constraints, standard EAS reactions are challenging. The overwhelming steric hindrance from the two tert-butyl groups shields the ortho positions from attack by most electrophiles. stackexchange.com The para position is already substituted. Therefore, any electrophilic attack would most likely be directed to the meta positions (3 and 5), which are ortho to the chlorine and meta to the hydroxyl group. However, meta substitution is electronically disfavored by the powerful ortho-, para-directing hydroxyl group. This conflict between electronic directing effects and severe steric hindrance makes the compound relatively inert to typical electrophilic aromatic substitution.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Type | Directing Effect | Influence on Reactivity |

| -OH (hydroxyl) | Strong Activator | Ortho, Para stackexchange.com | Increases ring electron density significantly. |

| -C(CH₃)₃ (tert-butyl) | Weak Activator | Ortho, Para stackexchange.com | Mildly increases electron density; provides major steric hindrance. |

| -Cl (chloro) | Weak Deactivator | Ortho, Para libretexts.org | Mildly decreases electron density via induction. |

Chemical Reactivity and Transformation Mechanisms

Formation and Reactivity of Dienone Intermediates

The formation of dienone intermediates from substituted phenols is a key transformation in their oxidative chemistry. In the case of 2,6-di-tert-butyl-4-chlorophenol, the presence of bulky tert-butyl groups at the ortho positions and a chlorine atom at the para position dictates its reactivity, leading to the formation of cyclohexadienone structures.

The oxidation of this compound can proceed through various pathways to yield dienone intermediates. While specific studies detailing the direct oxidation of this compound to a corresponding dienone are not extensively documented in readily available literature, the behavior of analogous 2,6-di-tert-butyl-4-halophenols provides significant insight into the expected chemical transformations.

Formation via Oxidation:

The oxidation of sterically hindered phenols, such as this compound, typically involves the initial formation of a phenoxyl radical. This radical is stabilized by the bulky tert-butyl groups, which prevent immediate dimerization or other rapid subsequent reactions. The subsequent reactivity of this phenoxyl radical can lead to the formation of dienone intermediates.

For instance, the oxidation of the analogous 2,6-di-tert-butyl-4-iodophenol (B3052291) in the presence of oxygen has been shown to yield a variety of products, including a quinone and a novel (oxocyclohexadienylidene)bisphenol. researchgate.net This suggests a radical-based mechanism where dienone-type structures are key intermediates. researchgate.net It is proposed that the phenoxyl radical can undergo further oxidation or react with other species present in the reaction mixture.

Common oxidizing agents that can be used to generate quinones and other oxidized derivatives from this compound include potassium permanganate (B83412) and chromium trioxide. smolecule.com

Synthesis of Dienone Derivatives:

While direct oxidation provides one route, dienone structures related to this compound have been synthesized through condensation reactions. For example, the reaction of 2,6-di-tert-butylphenol (B90309) with p-chlorobenzaldehyde in the presence of piperidine (B6355638) and subsequent treatment with acetic anhydride (B1165640) yields 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one. bohrium.comresearchgate.net This demonstrates the stability and accessibility of dienone structures within this class of compounds.

Reactivity of Dienone Intermediates:

Once formed, dienone intermediates are reactive species that can undergo a variety of transformations. Their reactivity is influenced by the substituents on the cyclohexadienone ring.

Rearrangement and Further Oxidation: Dienone intermediates can be susceptible to rearrangement reactions or further oxidation, depending on the reaction conditions. In the presence of oxygen and a base, the oxidation of the related 2,6-di-tert-butyl-4-iodophenol leads to a complex mixture of products, indicating the high reactivity of the initial intermediates. researchgate.net

Nucleophilic Attack: The carbonyl group and the electrophilic carbon centers in the dienone ring are susceptible to nucleophilic attack. This can lead to the formation of a variety of addition products.

Reduction: Dienone intermediates can be reduced back to the corresponding phenol (B47542). smolecule.com

The table below summarizes the key aspects of the formation and reactivity of dienone intermediates derived from or related to this compound, based on available research findings.

| Transformation | Reactants/Conditions | Intermediate/Product | Key Findings | Reference |

| Oxidation | 2,6-di-tert-butyl-4-iodophenol, O₂, base | Quinone, (oxocyclohexadienylidene)bisphenol | Suggests a radical mechanism and the formation of highly reactive intermediates. | researchgate.net |

| General Oxidation | This compound, KMnO₄ or CrO₃ | Quinones | The compound can be oxidized to quinone derivatives. | smolecule.com |

| Condensation | 2,6-di-tert-butylphenol, p-chlorobenzaldehyde, piperidine, acetic anhydride | 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one | Demonstrates the synthesis of a stable dienone derivative. | bohrium.comresearchgate.net |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2,6-di-tert-butyl-4-chlorophenol and related phenolic compounds, DFT calculations have been instrumental in understanding their antioxidant mechanisms and reaction pathways.

Calculation of Thermodynamic and Kinetic Parameters

DFT methods are frequently employed to calculate key thermodynamic and kinetic parameters that govern the chemical behavior of this compound. These parameters include homolytic bond dissociation enthalpy (BDE) and ionization potential (IP).

Homolytic Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (O-H) group is a critical indicator of a compound's ability to act as a radical scavenger. A lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals. DFT calculations have been used to determine the BDE of various substituted phenols. For instance, studies on related tert-butylated phenols have shown that the BDE can be influenced by the nature and position of substituents on the aromatic ring. While specific BDE values for this compound from DFT studies are not readily available in the provided search results, the methodology is well-established for this class of compounds.

Ionization Potential (IP): The ionization potential relates to the ease with which a molecule can lose an electron to form a cation radical. This parameter is relevant in mechanisms involving electron transfer. DFT calculations can provide accurate estimations of the IP. For similar phenolic compounds, the IP has been calculated using methods like the DFT/B3LYP method to understand their radical-scavenging activities. researchgate.net

| Parameter | Description | Relevance to this compound |

| Homolytic Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically, forming two radicals. | A lower O-H BDE indicates a higher antioxidant activity through hydrogen atom transfer. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Important for understanding antioxidant mechanisms involving electron transfer. |

Modeling of Radical-Initiated Reactions

DFT calculations are crucial for modeling the reactions of this compound with various radicals. These models help to elucidate the reaction mechanisms and predict the products formed.

Studies on chlorinated phenols have shown that chlorine substitution can have measurable impacts on the rate of phenoxyl radical formation and the stability of these radicals. dominican.edu Generally, increased chlorination tends to increase the reaction energy for the formation of phenoxyl radicals. dominican.edu DFT calculations, such as those using the B3LYP functional, have been employed to study the reaction pathways of chlorinated phenols with hydroxyl radicals (•OH), a key reactive oxygen species. dominican.edu These calculations can determine the activation energies and reaction energies for different pathways, such as hydrogen abstraction from the phenolic hydroxyl group or addition of the radical to the aromatic ring. dominican.edu The modeling of these radical-initiated reactions is essential for understanding the antioxidant action and potential degradation pathways of this compound in various environments.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. For chlorophenols, QSAR studies have been conducted to predict their toxicity. nih.gov

These studies often use molecular descriptors that quantify lipophilic, electronic, and steric properties. For a series of chlorophenols, descriptors such as the n-octanol/water partition coefficient (log K(ow)), Hammett's constant (σ), and the acid dissociation constant (pKa) have been correlated with their cytotoxicity. nih.gov For instance, one study found that log K(ow) was a dominant factor in determining the toxicity of chlorophenols. nih.gov

While a specific QSAR study solely focused on this compound was not identified, the principles from broader chlorophenol studies are applicable. The two bulky tert-butyl groups and the chloro substituent of this compound would significantly influence its lipophilicity and steric properties, which are key inputs for QSAR models. Such models can be used to predict its potential biological effects based on its structural features.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are valuable for analyzing the conformational flexibility of molecules like this compound.

Biological Activities and Toxicological Mechanisms

Cytotoxicity Studies in Eukaryotic Cell Lines

The cytotoxic effects of substituted phenols, including those structurally related to 2,6-di-tert-butyl-4-chlorophenol, have been investigated to understand their mechanisms of action on living cells.

Studies on complex phenols with tert-butyl substituents suggest that their cytotoxicity is governed by a radical-mediated toxicity mechanism. researchgate.net The toxicity of these phenolic compounds appears to be dependent on radical reactions. nih.gov This is supported by the finding that for 2- and 2,6-di-tert-butylphenols, there is a significant linear relationship between their cytotoxicity and their inhibition rate constant (k-inh), indicating that as the k-inh value increases, cytotoxicity is enhanced. researchgate.net The antioxidant properties of these compounds, which involve neutralizing free radicals, are central to their biological activity. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals.

Investigations into the cytotoxicity of 2- or 2,6-di-tert-butylphenols have been conducted on various cell lines, including both tumor and primary cells derived from oral tissues. researchgate.net The cell lines tested include human submandibular gland carcinoma cells (HSG) and human promyelocytic leukemia cells (HL-60) as tumor cell models, and human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp fibroblasts (HPF) as primary cells. researchgate.netnih.gov The research indicates that the cytotoxicity of these phenols was generally similar between the tumor and primary cells. researchgate.net For instance, 2-tert-butylphenol (B146161) (2-TBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) have demonstrated cytotoxicity toward human submandibular gland carcinoma cells. researchgate.net

A clear quantitative structure-activity relationship (QSAR) has been established for the cytotoxicity of certain phenols. nih.gov For both human submandibular gland carcinoma cells (HSG) and human gingival fibroblasts (HGF), a linear relationship was identified between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k-inh). researchgate.netnih.gov This correlation suggests that the cytotoxic potential of these phenols is linked to their radical-scavenging kinetics. nih.gov Conversely, no significant correlation was found between the CC50 and other parameters such as the homolytic bond dissociation enthalpy (BDE), ionization potential (IP), or the partition coefficient (logP). nih.gov This highlights the importance of the inhibition rate constant in predicting the cytotoxicity of these compounds, reinforcing the idea that their toxic effects are mediated through radical reactions. researchgate.netnih.gov

| Compound Class | Cell Types Studied | Key Finding | Reference |

|---|---|---|---|

| 2- or 2,6-di-tert-butylphenols | Tumor cells (HSG, HL-60), Primary cells (HGF, HPLF, HPF) | Cytotoxicity is similar between tumor and primary cells. | researchgate.net |

| Phenols (general) | HSG, HGF | A linear relationship exists between 50% cytotoxic concentration (CC50) and the inhibition rate constant (k-inh). | nih.gov |

| 2- and 2,6-di-tert-butylphenols | Not specified | Cytotoxicity is suggested to be governed by a radical-mediated toxicity mechanism. | researchgate.net |

Endocrine Disrupting Potential and Nuclear Receptor Modulation

The potential for phenolic compounds to act as endocrine disruptors has been a subject of significant research, particularly their ability to interact with nuclear receptors that regulate critical physiological processes.

Research into the endocrine-disrupting effects of substituted phenols has revealed structure-dependent activity. Studies on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have shown that it can activate the peroxisome proliferator-activated receptor gamma (PPARγ)-retinoid X receptor (RXR) heterodimer. nih.govnih.govbiorxiv.org This activation is achieved through the direct binding of 2,4-DTBP to RXRα. nih.govnih.gov

In contrast, its structural analog, 2,6-di-tert-butylphenol (2,6-DTBP), was found to be inactive and did not activate RXRα. nih.govresearchgate.net Further investigations using in silico and in vitro methods confirmed that bulky, aliphatic substitution at the C4 position of the 2,6-di-tert-butylphenol structure is important for facilitating RXR activation. nih.govresearchgate.net The presence of a hydrogen at the C4 position in 2,6-DTBP, as opposed to a tert-butyl group in more active compounds, results in its lack of activity. nih.govresearchgate.net While this compound has a chlorine atom at this key C4 position, specific studies on its direct ability to activate RXR or PPARγ are not detailed in the provided search results. However, the existing data underscores the critical role of the substituent at the C4 position in determining the molecule's ability to interact with these nuclear receptors. nih.govresearchgate.net

The activation of the PPARγ-RXRα heterodimer is a key regulatory step in adipogenesis, the process of fat cell formation. nih.gov Compounds that activate this pathway are considered potential obesogens, meaning they can contribute to obesity. nih.govbiorxiv.org

Studies using human mesenchymal stem cell (MSC) adipogenesis assays have demonstrated that 2,4-DTBP exposure leads to increased lipid accumulation and the expression of genes that are markers for adipocyte differentiation. nih.govnih.govresearchgate.net This obesogenic activity is linked to its ability to activate the PPARγ-RXRα pathway. nih.gov Conversely, 2,6-DTBP was inactive in these assays, showing no induction of lipid accumulation or adipogenic marker genes. nih.govresearchgate.net This difference in activity highlights how the chemical structure, specifically the substitution at the para position (C4) of the phenol (B47542) ring, is a strong determinant of the obesogenic potential of this class of compounds. nih.govnih.gov

| Compound | Activity on PPARγ-RXRα | Impact on Adipogenesis | Obesogenic Potential | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Activates via direct binding to RXRα | Induces lipid accumulation and adipogenic marker genes in MSCs | Considered a potential obesogen | nih.govnih.gov |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Inactive | Inactive in adipogenesis assays | Not considered an obesogen based on these studies | nih.govresearchgate.net |

Antioxidant Mechanisms and Free Radical Scavenging Activity

The antioxidant properties of this compound are a central aspect of its biological activity. Like other phenolic compounds, its ability to counteract oxidative stress is primarily attributed to the hydrogen-donating capacity of its phenolic hydroxyl (-OH) group. This allows it to neutralize free radicals, which are highly reactive molecules that can cause significant damage to cells and tissues. The process involves the transfer of a hydrogen atom from the phenol to a free radical, thereby stabilizing the radical and preventing it from engaging in further harmful reactions.

The general mechanism can be represented as: Phenol-OH + R• → Phenol-O• + RH Where R• is a free radical. The resulting phenoxyl radical (Phenol-O•) is relatively stable and less reactive due to the delocalization of the unpaired electron around the aromatic ring, a feature enhanced by the presence of bulky tert-butyl groups.

This compound has demonstrated effectiveness in inhibiting lipid peroxidation, a destructive chain reaction that damages cell membranes. researchgate.net This process is initiated by free radicals attacking polyunsaturated fatty acids in the lipid bilayers of membranes, leading to the formation of lipid hydroperoxides and a cascade of further radical reactions. By scavenging the initiating and propagating radicals, this compound can terminate this chain reaction, thereby protecting the integrity of cell membranes. researchgate.net

Studies comparing its activity with other known antioxidants have shown its significant potential in preventing lipid peroxidation in various in vitro systems, including human erythrocyte membranes. researchgate.net Its lipophilic nature allows it to readily incorporate into lipid-rich environments like cell membranes, where it can exert its protective effects directly at the site of potential oxidative damage.

The two bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group play a crucial role in the antioxidant efficacy of this compound. This steric hindrance serves a dual purpose. Firstly, it enhances the stability of the phenoxyl radical formed after hydrogen donation. The large tert-butyl groups physically shield the oxygen radical, preventing it from participating in further reactions that could propagate the oxidative chain.

Secondly, this steric hindrance can also influence the rate and accessibility of the hydroxyl group to certain free radicals. While it effectively scavenges smaller radicals, its ability to interact with larger radical species or radicals within sterically constrained environments might be limited. This is a key factor that differentiates its antioxidant profile from less hindered phenols. For instance, in some assays like the DPPH (1,1'-diphenyl-2-picrylhydrazyl) radical scavenging test, the bulky nature of tert-butylphenols can make the assay less suitable for evaluating their activity due to steric clashes. researchgate.net

Antimicrobial Properties

While research on the antifungal properties of this compound is not as extensive as for some of its analogs, related compounds like 2,4-di-tert-butylphenol have shown notable antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.govnih.gov The proposed mechanisms for the antifungal action of substituted phenols often involve the disruption of fungal cell membranes, leading to increased permeability and leakage of cellular contents.

Another potential mechanism, particularly for compounds with similar structural features, is the inhibition of crucial cellular processes. For example, some antifungal agents are known to target and bind to β-tubulin, a protein essential for microtubule formation and, consequently, for cell division and intracellular transport in fungi. While direct evidence for this compound binding to β-tubulin is limited, it remains a plausible mechanism of action given the activities of structurally related phenols.

The antibacterial efficacy of this compound and its isomers has been investigated against a range of bacteria. Interestingly, studies have shown a degree of specificity in their activity. For instance, one study found that while 2,4-di-tert-butylphenol and 3,5-di-tert-butylphenol (B75145) exhibited strong antimicrobial activity against Bacillus cereus and Cutibacterium acnes, the 2,6-di-tert-butylphenol isomer showed no activity against these strains. nih.gov This suggests that the substitution pattern on the phenol ring is a critical determinant of its antibacterial spectrum.

The mechanisms underlying the antibacterial action of phenolic compounds are generally attributed to their ability to disrupt the bacterial cell membrane, leading to a loss of ion gradients and vital intracellular components. They can also interfere with essential enzyme functions and protein synthesis. The lipophilic nature of these compounds facilitates their interaction with the lipid-rich bacterial membranes.

Phytotoxicity and Allelopathic Effects in Plant Systems

Allelopathy refers to the phenomenon where one plant influences the growth of another through the release of chemical compounds. nih.gov Phenolic compounds are a major class of allelochemicals. nih.gov Research on the phytotoxic and allelopathic effects of substituted phenols has revealed their potential to inhibit plant growth.

Studies on the closely related compound 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated its phytotoxic properties. mdpi.com It has been shown to inhibit the germination, cotyledon emergence, and seedling growth of both monocotyledonous and dicotyledonous plants. mdpi.com The degree of inhibition is often concentration-dependent, with higher concentrations leading to more significant effects. mdpi.com The phytotoxic effects are believed to be a result of the compound interfering with various physiological processes in the target plants, such as nutrient uptake, cell division, and photosynthesis. researchgate.net

While direct studies on the allelopathic effects of this compound are not widely available, the known phytotoxicity of its analogs suggests that it could also possess such properties. The release of this compound into the soil environment could potentially impact the germination and growth of neighboring plants, playing a role in plant-plant competition.

Interactive Data Table of Research Findings

Genotoxicity and Reproductive Toxicity Assessments

Comprehensive assessments of the genotoxic and reproductive toxicity of this compound are not extensively available in the public scientific literature. While toxicological profiles exist for various related chlorophenols and tert-butylated phenols, specific data from standardized genotoxicity and reproductive assays for this compound are limited. Hazard classification databases may list potential reproductive or mutagenic hazards, but detailed study reports are not readily accessible.

Detailed research findings

Following a thorough review of available scientific literature, no specific studies detailing the results of genotoxicity assays (such as the Ames test or in vitro/in vivo chromosomal aberration tests) or comprehensive reproductive toxicity studies for this compound could be identified. Research on analogous compounds, such as other substituted phenols, indicates that genotoxic and reproductive effects can be variable and structure-dependent, but direct extrapolation of these findings to this compound is not scientifically valid without specific data.

Genotoxicity Data

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Data not available | Data not available | Data not available | N/A |

| In Vitro Mammalian Chromosomal Aberration Test | Data not available | Data not available | Data not available | N/A |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Data not available | N/A | Data not available | N/A |

Reproductive Toxicity Data

| Study Type | Species | Key Findings | Reference |

|---|---|---|---|

| Fertility and Early Embryonic Development | Data not available | Data not available | N/A |

| Prenatal/Postnatal Development | Data not available | Data not available | N/A |

| Effects on Reproductive Organs | Data not available | Data not available | N/A |

Environmental Occurrence, Fate, and Remediation Strategies

Environmental Distribution and Transport Studies

Recent environmental monitoring has provided evidence that 2,6-Di-tert-butyl-4-chlorophenol is subject to environmental distribution and long-range transport. A 2024 study conducting suspect and non-target screening of chemicals in the Arctic tentatively identified this compound using gas chromatography-high-resolution mass spectrometry (GC-HRMS). researchgate.net Its detection in this remote region is significant as it had not been previously reported there, suggesting its potential for long-range environmental transport far from its points of industrial origin or use. researchgate.net

Table 1: Environmental Detection of this compound

| Location | Detection Method | Study Finding | Implication | Reference |

|---|---|---|---|---|

| Arctic | GC-HRMS | Tentatively identified in air, biota, and human serum samples. | First-time detection in the Arctic suggests potential for long-range environmental transport. | researchgate.net |

Biodegradation Pathways and Microbial Degradation Processes

While many phenolic compounds are subject to microbial degradation, research into the specific biodegradation of this compound is sparse. Interestingly, the compound has been identified as a natural product of certain marine bacteria. Studies have isolated and identified this compound as a metabolite produced by marine Streptomyces bacillaris and other Streptomyces species. mdpi.comresearchgate.net In one analysis of metabolites from Streptomyces bacillaris STR2, this compound was found to be a prevalent biomolecule across several extracted fractions. mdpi.com

Table 2: Microbial Production of this compound

| Microbial Source | Finding | Significance | Reference(s) |

|---|---|---|---|

| Streptomyces bacillaris STR2 | Identified as a prevalent biomolecule in various TLC fractions of the chloroform (B151607) extract. | Demonstrates natural production of the compound by marine actinomycetes. | mdpi.com |